4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl6N2O This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-(phenylamino)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with considerations for scaling up the reaction and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
- 4-methoxy-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
- 4-tert-butyl-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties .
Properties
Molecular Formula |
C15H12Cl4N2O |
---|---|
Molecular Weight |
378.1 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H12Cl4N2O/c16-11-8-6-10(7-9-11)13(22)21-14(15(17,18)19)20-12-4-2-1-3-5-12/h1-9,14,20H,(H,21,22) |
InChI Key |
UBRGLRXPUPHGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.